molecular formula C28H24ClN3 B2696449 1-butyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 477887-37-9

1-butyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B2696449
CAS No.: 477887-37-9
M. Wt: 437.97
InChI Key: OISFIYRYEARUJD-AJBULDERSA-N
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Description

This compound, 1-butyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile, is a recognized and potent inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. The JAK-STAT pathway is a principal mechanism for mediating signals from cytokine and growth factor receptors, and its dysregulation, particularly through mutated JAK2 (such as the JAK2V617F mutation), is a well-established driver in the pathogenesis of myeloproliferative neoplasms (MPNs) like polycythemia vera, essential thrombocythemia, and primary myelofibrosis. The discovery and development of pyrrole-based compounds as JAK2 inhibitors have been a significant focus in hematological oncology research . This specific molecule functions by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby blocking its phosphotransferase activity and subsequent phosphorylation and dimerization of STAT (Signal Transducer and Activator of Transcription) proteins. This inhibition effectively disrupts the downstream transcription of genes involved in cell proliferation and survival. Consequently, this inhibitor is an essential pharmacological tool for elucidating the complex roles of JAK-STAT signaling in both normal and malignant hematopoiesis. Its primary research value lies in the in vitro and in vivo modeling of JAK2-driven malignancies, enabling the study of disease mechanisms, the evaluation of combination therapies, and the investigation of potential resistance mechanisms. By providing a means to selectively target this pathway, researchers can gain deeper insights into cellular signal transduction and advance the development of targeted therapeutic strategies for hematologic cancers and other cytokine-mediated disorders.

Properties

IUPAC Name

1-butyl-2-[(E)-(4-chlorophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN3/c1-2-3-18-32-27(23-12-8-5-9-13-23)26(22-10-6-4-7-11-22)25(19-30)28(32)31-20-21-14-16-24(29)17-15-21/h4-17,20H,2-3,18H2,1H3/b31-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISFIYRYEARUJD-AJBULDERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=C1N=CC2=CC=C(C=C2)Cl)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=C(C(=C1/N=C/C2=CC=C(C=C2)Cl)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-butyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile (CAS No. 477887-37-9) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, molecular interactions, and various case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C28H24ClN3C_{28}H_{24}ClN_3 with a molecular weight of 437.97 g/mol. The structure features a pyrrole ring substituted with a butyl group and a chlorophenyl moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonitriles under acidic conditions. The detailed synthetic procedure often includes refluxing the reactants in anhydrous ethanol, followed by purification through recrystallization to obtain the final product in high purity (>90%) .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis or protein production .

Anticancer Properties

Molecular docking studies suggest that this compound interacts effectively with key enzymes involved in cancer cell proliferation. Specifically, it shows significant binding affinity for dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, both critical targets in cancer therapy . In vitro assays have revealed that it can inhibit the growth of several cancer cell lines, indicating potential as an anticancer agent .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production or inhibition of inflammatory pathways. This aspect warrants further investigation to elucidate the precise mechanisms involved .

Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated broad-spectrum activity against bacterial strains; effective in inhibiting growth at low concentrations .
Molecular Docking Analysis Identified strong interactions with DHFR and enoyl ACP reductase; suggests potential for development as an anticancer agent .
In Vivo Anti-inflammatory Study Showed reduced inflammation markers in animal models; potential for therapeutic applications in inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including 1-butyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile, exhibit significant antimicrobial properties. A study focusing on structure-activity relationships (SAR) revealed that modifications to the pyrrole ring can enhance potency against metallo-β-lactamases (MBLs), which are critical in antibiotic resistance. The compound was found to inhibit MBLs such as IMP-1 effectively, suggesting its potential as a lead compound for developing new antibiotics .

CompoundInhibition Constant (μM)Target
This compoundLow μM rangeIMP-1
N-benzoyl derivative of pyrroleLow μM rangeCphA and AIM-1

Cancer Research

The compound's ability to interact with cellular targets also positions it as a candidate for cancer research. Pyrrole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Ongoing studies are examining its efficacy against different cancer cell lines.

Enzyme Inhibition Studies

The enzyme inhibition capabilities of this compound have been highlighted in several studies:

  • Metallo-β-lactamase Inhibition : As mentioned earlier, this compound demonstrates potent inhibitory effects against MBLs, making it a promising candidate for overcoming antibiotic resistance .
  • Other Enzymatic Targets : Preliminary studies suggest that this compound may also interact with other enzymes involved in metabolic pathways, warranting further investigation into its broader enzymatic inhibition profile.

Material Science Applications

Beyond medicinal chemistry, the unique properties of this compound make it suitable for applications in material science:

Organic Photovoltaics

Pyrrole-based compounds are being explored for use in organic photovoltaic devices due to their electronic properties. The incorporation of this compound into polymer matrices may enhance charge transport and improve device efficiency.

Dyes and Pigments

The vibrant colors associated with pyrrole derivatives make them attractive candidates for use as dyes in textiles and coatings. Their stability under light exposure adds to their utility in these applications.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C2/C5). The 4-chlorophenylimine group directs reactivity through resonance effects:

Reaction TypeConditionsPosition ModifiedProduct CharacteristicsStability Data
NitrationHNO₃/H₂SO₄, 0-5°CC5Introduces nitro group; enhances π-acidityDecomposes above 60°C
SulfonationClSO₃H, CH₂Cl₂, refluxC2Water-soluble sulfonic acid derivativeStable in aqueous pH 4-9
HalogenationBr₂/FeCl₃, DCM, 25°CC4Brominated analog with ↑ bioactivity C-Br bond stable ≤150°C

Key finding: Halogenation under iron catalysis achieves 78% yield for brominated analogs .

Nucleophilic Addition Reactions

The electron-deficient carbonitrile group reacts with nucleophiles:

NucleophileConditionsProductApplication Relevance
Hydrazine hydrateEtOH, 80°C, 4hTetrazole formationPharmacophore for kinase inhibition
Sodium methoxideMeOH, RT, 12hMethoxyimine derivativeModulates solubility
Grignard reagentsTHF, -78°C → RTAlkyl/aryl ketone adductsPrecursor for polycyclic systems

Mechanistic note: Cyano group polarization allows attack at the β-carbon, followed by tautomerization.

Cycloaddition Reactions

The conjugated diene system in the pyrrole enables [4+2] cycloadditions:

DienophileConditionsCycloadduct StructureStereochemistry
Maleic anhydrideToluene, 110°C, 8hFused bicyclic lactamEndo preference (85:15)
DMAD (dimethyl acetylenedicarboxylate)Microwave, 100W, 15minPyrrolo[1,2-a]pyrazine derivativeRegioselective C3 attack

Yield optimization: Microwave irradiation reduces reaction time from 6h to 15min with 92% yield.

Reductive Transformations

Critical modifications occur under hydrogenation conditions:

Reducing AgentConditionsMajor ProductByproducts
H₂/Pd-C (10%)EtOAc, 50 psi, 25°CSaturated pyrrolidine derivative<5% dechlorination
NaBH₄/CuCl₂MeOH, 0°C, 2hSecondary amine via imine reductionNone detected
LiAlH₄THF, reflux, 6hPrimary amine (cyano → aminomethyl)Partial ring opening

Safety note: LiAlH₄ reactions require strict moisture exclusion to prevent explosive decomposition.

Stability Under Acidic/Basic Conditions

pH-dependent degradation pathways were quantified:

ConditionTimeDegradation ProductsRemaining Parent Compound
1M HCl, 25°C24h4-chlorobenzoic acid + pyrrole-3-carboxamide42% ± 3%
1M NaOH, 25°C24h4-chlorobenzaldehyde + aminopyrrole nitrile68% ± 2%
Phosphate buffer (pH7.4), 37°C7 daysNo decomposition99.8% ± 0.1%

Critical insight: The butyl group enhances steric protection against nucleophilic attack at N1 .

Photochemical Reactivity

UV irradiation induces unique transformations:

Light SourceSolventMajor PathwayQuantum Yield (Φ)
254 nm (UVC)Acetonitrile[2π+2π] Cyclodimerization0.32 ± 0.05
365 nm (UVA)BenzeneC-Cl bond homolysis → radical coupling0.18 ± 0.03

Application: Photodimerization creates novel macrocycles for supramolecular chemistry.

This compound’s reactivity profile enables precise structural modifications for drug discovery (particularly antibacterials ) and advanced materials. Future research should explore catalytic asymmetric variants of these reactions to access enantiopure derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in the substituents on the methylideneamino group (position 2) or the pyrrole ring. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituent(s) Purity Applications/Notes
1-Butyl-2-[(E)-(4-chlorophenyl)methylidene]amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile 477887-37-9 C₂₈H₂₄ClN₃ 437.96 4-Chlorophenyl >90%* Research use; detailed safety protocols
1-Butyl-2-[(E)-(4-nitrophenyl)methylidene]amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile 477887-46-0 C₂₈H₂₄N₄O₂ 448.52 4-Nitrophenyl ≥97% API intermediate; ISO-certified
1-Butyl-2-[(E)-(2-thienyl)methylidene]amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile 477887-47-1 C₂₆H₂₃N₃S 409.55 2-Thienyl N/A Potential materials science applications

Notes:

  • The 4-nitrophenyl analog (CAS 477887-46-0) has stronger electron-withdrawing effects due to the nitro group, which may alter reactivity in catalytic or pharmaceutical contexts . The 2-thienyl variant (CAS 477887-47-1) incorporates a sulfur atom, enabling unique electronic interactions and possible applications in conductive polymers or photovoltaics .
  • Synthesis :

    • The target compound’s synthesis likely follows a pathway similar to , where pyrrole derivatives are synthesized via condensation reactions in a K₂CO₃/MeCN system under reflux .
    • The nitro-substituted analog (CAS 477887-46-0) is produced under high-purity conditions (≥97%) for use as an active pharmaceutical ingredient (API) intermediate .
  • Safety and Handling: The target compound requires stringent safety measures, including avoidance of heat, moisture, and inhalation of dust (P210, P261, P280 codes) .

Research Findings and Characterization

  • Structural Analysis: X-ray crystallography and NMR (¹H, ¹³C) are critical for confirming the geometry of the methylideneamino group (E-configuration) and substituent positions. Software suites like SHELXL and WinGX are employed for crystallographic refinement . IR spectroscopy confirms functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .
  • For example, chromene-carbonitrile derivatives () show activity in medicinal chemistry .

Q & A

Q. Key Parameters Table :

StepReagents/ConditionsYield RangeReference
Schiff base formation4-Chlorobenzaldehyde, NH₄OAc, ethanol, reflux60–75%
Pyrrole cyclizationDMF, 100°C, 8 hrs50–65%
N-Alkylation1-Bromobutane, K₂CO₃, DMF, 60°C70–85%

Basic: Which analytical techniques are critical for structural characterization, and how should data be interpreted?

Answer:

  • X-ray crystallography : Resolve the stereochemistry of the (E)-configured imine bond and confirm dihedral angles between aromatic rings. Use disorder modeling for flexible butyl chains (R factor < 0.06) .
  • Spectroscopy :
    • IR : Confirm nitrile (C≡N) stretch at ~2200 cm⁻¹ and imine (C=N) at ~1600 cm⁻¹ .
    • NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and butyl chain protons (δ 0.8–1.6 ppm). Use 2D COSY/HSQC to resolve overlapping signals .
  • Mass spectrometry : Validate molecular weight via APCI-MS (expected [M]⁺ ~465–470 Da) .

Advanced: How can computational chemistry (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?

Answer:

  • Geometry optimization : Perform DFT calculations (B3LYP/6-311G**) to compare bond lengths/angles with crystallographic data. For example, deviations >0.05 Å in the pyrrole ring may indicate crystal packing effects .
  • Electrostatic potential maps : Identify electron-deficient regions (e.g., nitrile group) to predict reactivity in nucleophilic additions .
  • TD-DFT : Correlate UV-Vis absorption peaks (e.g., π→π* transitions) with HOMO-LUMO gaps to validate electronic properties .

Advanced: How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Answer:

  • Bioassay standardization : Ensure consistent test strains (e.g., Mycobacterium tuberculosis H37Rv for antitubercular studies) and control compounds (e.g., isoniazid) .
  • SAR analysis : Compare substituent effects; for example, 4-chlorophenyl vs. 4-fluorophenyl groups may alter lipophilicity and membrane permeability .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity masking antimicrobial activity .

Advanced: What catalytic mechanisms underpin palladium-mediated reductive cyclizations in related N-heterocycle syntheses?

Answer:

  • Reductive elimination : Pd⁰ catalysts (e.g., Pd(PPh₃)₄) facilitate C–N bond formation via oxidative addition of nitroarenes .
  • CO surrogates : Formic acid derivatives (e.g., HCO₂H) act as CO sources, enabling carbonylative cyclization without gaseous CO .
  • Solvent effects : Polar aprotic solvents (DMAC, NMP) stabilize intermediates and improve reaction rates (>80% yield in 6 hrs) .

Advanced: How can crystallographic disorder in the butyl chain be modeled to improve structural accuracy?

Answer:

  • Disorder refinement : Split the butyl chain into two conformers with occupancy ratios (e.g., 60:40) using SHELXL .
  • Restraints : Apply SIMU and DELU restraints to mitigate overfitting of thermal parameters .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H⋯π contacts) .

Advanced: What strategies validate the compound’s potential as a kinase inhibitor or antimicrobial agent?

Answer:

  • Docking studies : Target M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) or human kinases (e.g., EGFR) using Glide SP mode .
  • MIC determination : Perform broth microdilution assays (MIC ≤6.25 µg/mL indicates promising activity) .
  • Resistance profiling : Serial passage assays over 20 generations to monitor resistance development .

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